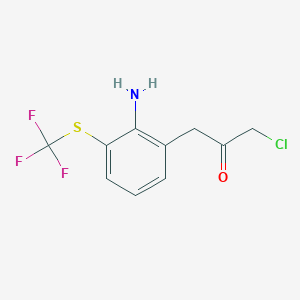

1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one

CAS No.:

Cat. No.: VC20550340

Molecular Formula: C10H9ClF3NOS

Molecular Weight: 283.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9ClF3NOS |

|---|---|

| Molecular Weight | 283.70 g/mol |

| IUPAC Name | 1-[2-amino-3-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one |

| Standard InChI | InChI=1S/C10H9ClF3NOS/c11-5-7(16)4-6-2-1-3-8(9(6)15)17-10(12,13)14/h1-3H,4-5,15H2 |

| Standard InChI Key | UMVJESFJHBEAMF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)SC(F)(F)F)N)CC(=O)CCl |

Introduction

1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a synthetic organic compound featuring a diverse array of functional groups, including an amino group, a trifluoromethylthio group, and a chloropropanone moiety. These functional groups contribute to its unique chemical properties and potential applications in fields such as pharmaceuticals and agrochemicals. The presence of the trifluoromethylthio group is particularly noteworthy, as it enhances the compound's lipophilicity and biological activity.

Synthesis and Chemical Behavior

The synthesis of 1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. These methods highlight the versatility and complexity involved in synthesizing this compound. The chemical behavior of this compound is influenced by its functional groups, allowing it to participate in various reactions that can modify its structure for specific applications.

Potential Applications

1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one has potential applications in pharmaceuticals and agrochemicals due to its unique functional groups. Studies on similar compounds suggest that it may interact with various biological targets, which could be crucial for understanding its potential therapeutic roles.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one. A comparison highlights their unique features:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 1-(5-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one | Contains an amino group at a different position | Varies in reactivity due to positional differences |

| 1-(5-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one | Chloromethyl instead of trifluoromethylthio | Different reactivity profile |

| 1-(5-Amino-2-fluorophenyl)-3-chloropropan-2-one | Fluoro group instead of trifluoromethylthio | Potential differences in lipophilicity and bioactivity |

These comparisons underscore the uniqueness of 1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one, particularly its trifluoromethylthio substitution, which may influence its reactivity and biological interactions differently than other similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume